

# An In-depth Technical Guide to the Chemical Properties of p-Tolualdehyde-d4

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## Compound of Interest

Compound Name: *p*-Tolualdehyde-d4

Cat. No.: B12316089

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This technical guide provides a comprehensive overview of the chemical and physical properties of **p-Tolualdehyde-d4**, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, spectroscopic profile, and applications, with a comparative context to its non-deuterated analogue, p-Tolualdehyde.

## Introduction

**p-Tolualdehyde-d4** is the deuterated form of p-Tolualdehyde, an aromatic aldehyde. In this isotopologue, four hydrogen atoms on the benzene ring are replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.<sup>[1]</sup> The presence of deuterium atoms provides a distinct mass signature without significantly altering the chemical reactivity of the molecule.

## Physical and Chemical Properties

Quantitative data for **p-Tolualdehyde-d4** is summarized in the table below. For properties where specific data for the deuterated compound is not readily available, data for the non-deuterated p-Tolualdehyde (CAS 104-87-0) is provided for reference and comparison.

Property	p-Tolualdehyde-d4 (CAS: 1219804-07-5)	p-Tolualdehyde (CAS: 104-87-0)
Molecular Formula	C <sub>8</sub> D <sub>4</sub> H <sub>4</sub> O	C <sub>8</sub> H <sub>8</sub> O
Molecular Weight	124.17 g/mol [2][3]	120.15 g/mol [1]
Appearance	-	Clear colorless to pale yellow liquid[4]
Boiling Point	-	204-205 °C at 760 mmHg[4]
Melting Point	-	-6 °C[4]
Density	-	1.019 g/mL at 25 °C[4]
Refractive Index (n <sub>20/D</sub> )	-	1.545[4]
Solubility	-	Soluble in alcohol and oils; limited solubility in water.
Flash Point	-	80.0 °C[1]
Vapor Pressure	-	0.3 ± 0.4 mmHg at 25°C[1]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **p-Tolualdehyde-d4**.

## Mass Spectrometry

The key feature of **p-Tolualdehyde-d4** in mass spectrometry is its molecular ion peak, which is shifted by +4 m/z units compared to the non-deuterated compound due to the four deuterium atoms. The fragmentation pattern is expected to be similar to that of p-Tolualdehyde.

p-Tolualdehyde (Non-deuterated) Mass Spectrum: The mass spectrum of p-Tolualdehyde typically shows a prominent molecular ion peak at m/z 120 and a base peak at m/z 119, corresponding to the loss of a hydrogen atom. Another significant fragment is observed at m/z 91, resulting from the loss of the formyl group (-CHO).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR: In the  $^1\text{H}$  NMR spectrum of **p-Tolualdehyde-d<sub>4</sub>**, the aromatic region will show a significant reduction or absence of signals compared to the non-deuterated compound, as the protons on the benzene ring are replaced by deuterium. The remaining signals would correspond to the aldehydic proton and the methyl protons.

$^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum of **p-Tolualdehyde-d<sub>4</sub>** is expected to be very similar to that of p-Tolualdehyde. The carbon signals coupled to deuterium may exhibit triplet splitting due to the spin of the deuterium nucleus ( $I=1$ ).

Reference  $^1\text{H}$  NMR Data for p-Tolualdehyde ( $\text{CDCl}_3$ ):

- 9.96 ppm (s, 1H, -CHO)
- 7.78 ppm (d, 2H, Ar-H)
- 7.33 ppm (d, 2H, Ar-H)
- 2.44 ppm (s, 3H, -CH<sub>3</sub>)

Reference  $^{13}\text{C}$  NMR Data for p-Tolualdehyde ( $\text{CDCl}_3$ ):

- 192.0 ppm (C=O)
- 145.6 ppm (Ar-C)
- 134.2 ppm (Ar-C)
- 129.9 ppm (Ar-CH)
- 129.7 ppm (Ar-CH)
- 21.9 ppm (-CH<sub>3</sub>)

## Infrared (IR) Spectroscopy

The IR spectrum of **p-Tolualdehyde-d<sub>4</sub>** will show characteristic C-D stretching vibrations in the region of 2100-2300  $\text{cm}^{-1}$ , which are absent in the non-deuterated compound. The other

characteristic peaks, such as the C=O stretch of the aldehyde, are expected to be at similar wavenumbers to those of p-Tolualdehyde.

Reference IR Data for p-Tolualdehyde:

- ~2820 and 2730  $\text{cm}^{-1}$  (C-H stretch of aldehyde)
- ~1700  $\text{cm}^{-1}$  (C=O stretch of aldehyde)
- ~1600, 1575, 1500  $\text{cm}^{-1}$  (C=C stretching in aromatic ring)

## Experimental Protocols

### Synthesis of p-Tolualdehyde-d4

While specific, detailed protocols for the synthesis of **p-Tolualdehyde-d4** are not widely published, a general approach involves the deuteration of a suitable starting material. One common method is through acid-catalyzed electrophilic substitution on the aromatic ring using a deuterium source like  $\text{D}_2\text{SO}_4$  or  $\text{D}_2\text{O}$  with a catalyst.

General Experimental Protocol for Aromatic Deuteration:

- A suitable precursor, such as toluene or p-toluic acid, is dissolved in an appropriate solvent.
- A deuterium source, typically a deuterated acid (e.g.,  $\text{D}_2\text{SO}_4$ ) or heavy water ( $\text{D}_2\text{O}$ ) with a Lewis acid catalyst, is added to the reaction mixture.
- The mixture is heated to facilitate the electrophilic substitution of aromatic protons with deuterium. The reaction time and temperature are optimized to achieve the desired level of deuteration.
- Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated.
- The crude product is then purified using techniques such as column chromatography or distillation to yield pure **p-Tolualdehyde-d4**.

Subsequent chemical modifications, if necessary, would be performed to introduce the aldehyde functionality if the starting material was not already an aldehyde. For instance, if starting from deuterated toluene, a Gattermann-Koch reaction could be employed.[5]

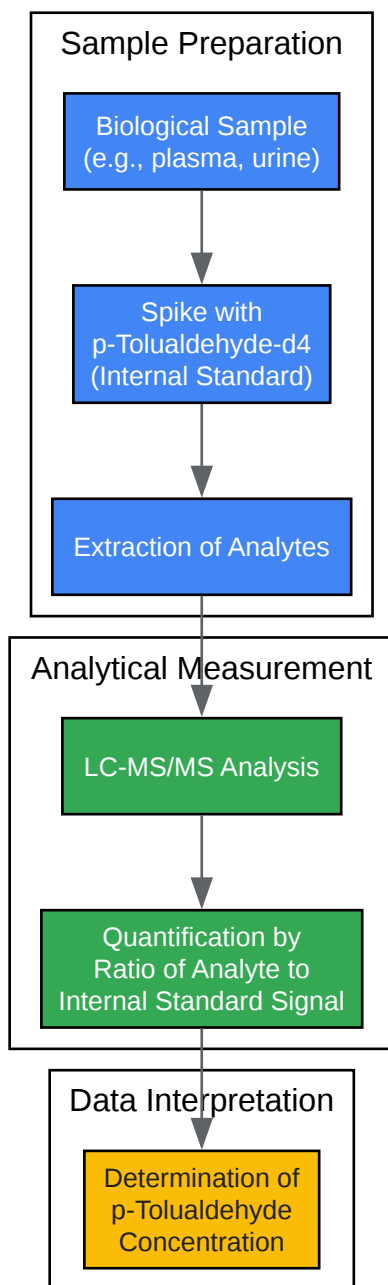
## Applications in Research and Drug Development

The primary utility of **p-Tolualdehyde-d4** lies in its application as an internal standard in analytical chemistry, particularly in chromatography-mass spectrometry (GC-MS and LC-MS) assays.

## Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for using **p-Tolualdehyde-d4** as an internal standard for the quantification of p-Tolualdehyde in a biological sample.

## Workflow for Quantification using a Deuterated Internal Standard



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Caption: A generalized workflow demonstrating the use of **p-Tolualdehyde-d4** as an internal standard for the accurate quantification of p-Tolualdehyde in a complex matrix.

## Safety and Handling

The safety precautions for **p-Tolualdehyde-d4** are expected to be similar to those for p-Tolualdehyde. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is combustible and should be kept away from heat and open flames.

## Conclusion

**p-Tolualdehyde-d4** is a specialized chemical primarily used in analytical and metabolic research. Its key advantage is the mass difference provided by the deuterium atoms, which allows for its use as a highly effective internal standard. While detailed physicochemical and spectroscopic data specifically for the d4 variant are limited in public literature, the properties of the non-deuterated analogue provide a reliable reference point for its expected behavior and characteristics. The synthesis of **p-Tolualdehyde-d4** can be achieved through established methods of isotopic labeling, making it accessible for advanced research applications.

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